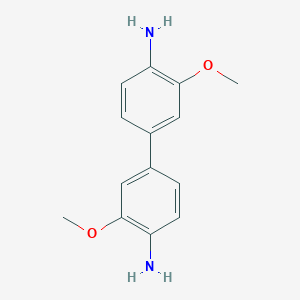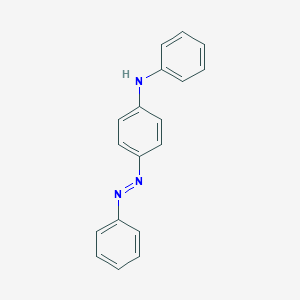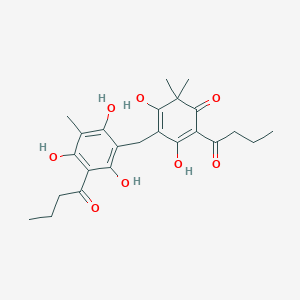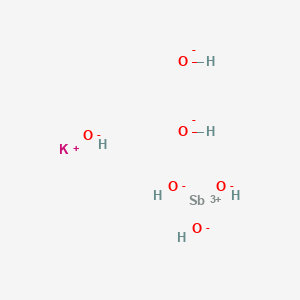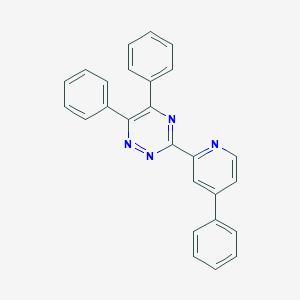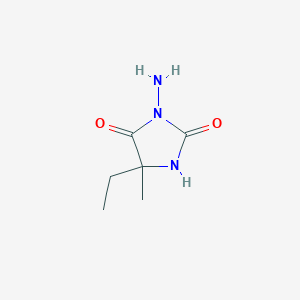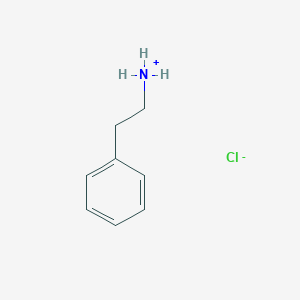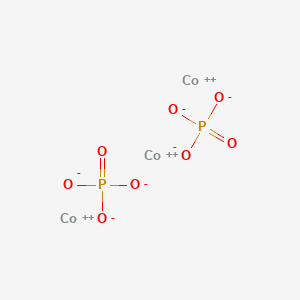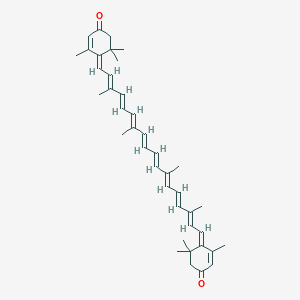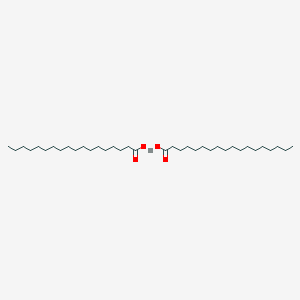![molecular formula C21H13N B085689 Dibenzo[c,k]phenanthridine CAS No. 194-70-7](/img/structure/B85689.png)
Dibenzo[c,k]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[c,k]phenanthridine (DB[c,k]P) is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a heterocyclic compound that contains two benzene rings fused to a phenanthridine ring. DB[c,k]P has been found in various environmental sources, such as tobacco smoke, diesel exhaust, and grilled or charred food. Due to its potential carcinogenicity, DB[c,k]P has been the subject of several scientific studies.
Mecanismo De Acción
The mechanism of action of DB[c,k]P is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and cause mutations. DB[c,k]P can be metabolized by various enzymes, including cytochrome P450 enzymes, to form reactive intermediates such as epoxides and diol epoxides. These intermediates can then react with DNA to form adducts that can lead to mutations and cancer.
Efectos Bioquímicos Y Fisiológicos
DB[c,k]P has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. It has also been found to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. These effects can contribute to the carcinogenicity of DB[c,k]P.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DB[c,k]P is a useful tool for studying the mechanisms of carcinogenesis and mutagenesis. Its ability to induce DNA damage and mutations can be used to investigate the role of specific genes and pathways in these processes. However, DB[c,k]P has some limitations for lab experiments, including its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on DB[c,k]P. One area of interest is the development of new methods for detecting and quantifying DB[c,k]P in environmental samples. Another area of research is the identification of new biomarkers for DB[c,k]P exposure and its carcinogenic effects. Additionally, there is a need for further studies on the mechanisms of action of DB[c,k]P and its interactions with other environmental pollutants. Finally, there is a need for research on the potential health effects of low-level exposure to DB[c,k]P in humans.
Métodos De Síntesis
DB[c,k]P can be synthesized by various methods, including the cyclization of 1,2-bis(2-nitrophenyl)ethylene with sodium methoxide, the reaction of 2-nitrofluorene with 2-bromoanisole in the presence of sodium hydride, and the reaction of 1-nitrophenanthrene with 2-bromoanisole in the presence of potassium carbonate. These methods have been optimized to produce high yields of DB[c,k]P with minimal impurities.
Aplicaciones Científicas De Investigación
DB[c,k]P has been extensively studied for its potential carcinogenicity and mutagenicity. It has been shown to induce DNA damage and mutations in various cell types, including human lung cells and bacterial cells. DB[c,k]P has also been found to promote tumor growth in animal models. These findings have led to the classification of DB[c,k]P as a probable human carcinogen by the International Agency for Research on Cancer (IARC).
Propiedades
Número CAS |
194-70-7 |
|---|---|
Nombre del producto |
Dibenzo[c,k]phenanthridine |
Fórmula molecular |
C21H13N |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
13-azapentacyclo[12.8.0.02,11.03,8.015,20]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13N/c1-3-7-17-14(5-1)9-10-16-13-22-21-18-8-4-2-6-15(18)11-12-19(21)20(16)17/h1-13H |
Clave InChI |
VJKYEEBALQPYGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CN=C4C(=C32)C=CC5=CC=CC=C54 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CN=C4C(=C32)C=CC5=CC=CC=C54 |
Sinónimos |
Dibenzo[c,k]phenanthridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



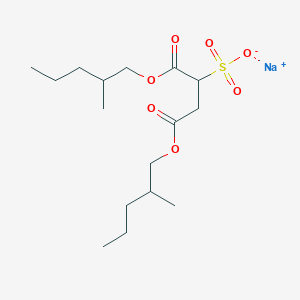
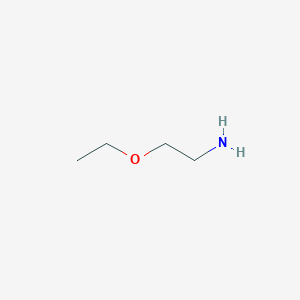
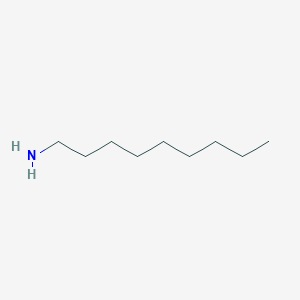
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
